molecular formula C11H14F3N3 B1302782 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 306934-70-3

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No. B1302782
M. Wt: 245.24 g/mol
InChI Key: IBMSHQVIAUTKDL-UHFFFAOYSA-N
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Patent
US08178526B2

Procedure details

A mixture of 2-chloro-5-trifluoromethylpyridine (362 mg, 1.99 mmol) and [1,4]-diazepane (1000 mg, 9.98 mmol) in DMF (6.0 mL) is stirred for 2 hours at room temperature followed by evaporation of the solvent DMF under vacuo. The residue is distributed between ethyl acetate (30 mL) and water (40 mL). The aqueous phase is extracted once with ethyl acetate (20 m) and the combined organic phases are dried with Na2SO4. Evaporation gives an oily residue (crude 1-(5-trifluoromethyl-pyridin-2-yl)-[1,4]-diazepane) which is used directly for reductive amination in the last step.
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[NH:12]1[CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>CN(C=O)C>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([N:12]2[CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
362 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
1000 mg
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent DMF under vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted once with ethyl acetate (20 m)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)N1CCNCCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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